2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(17-5-2-1-3-6-17)23-13-10-15(11-14-23)18-9-8-16-7-4-12-21-19(16)22-18/h1-2,4,7-9,12,15,17H,3,5-6,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPMDERLNPCSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity profiles based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.46 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine derivative : The reaction of cyclohex-3-ene-1-carboxylic acid with piperidine.
- Coupling with naphthyridine : This step often involves coupling agents to facilitate the formation of the naphthyridine moiety.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
- Receptor Modulation : The compound may interact with specific receptors, leading to altered signaling pathways that can affect cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several enzymes:
- Monoamine Oxidase (MAO) : It has been reported that related compounds in this class show potent inhibition against MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters .
Case Studies
- Neuroprotective Effects : A study indicated that derivatives similar to this compound demonstrated neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival .
- Anticancer Activity : Another case study highlighted its potential as an anticancer agent, where it inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
Comparative Analysis
The following table summarizes the biological activities observed in various studies for compounds related to this compound:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine is , with a molecular weight of approximately 299.4 g/mol. The compound features a naphthyridine core substituted with a cyclohexene carbonyl piperidine moiety, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
-
Potential Therapeutic Agent : Research has indicated that compounds similar to this compound may exhibit pharmacological properties that can be harnessed for therapeutic applications. These include:
- Antidepressant effects
- Anticancer activity
- Neuroprotective properties
- Mechanism of Action : The compound interacts with specific biological targets such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a candidate for drug development against diseases like depression and cancer.
Biological Research
- Enzyme Interaction Studies : The compound is being studied for its ability to inhibit or activate certain enzymes, which could have implications in metabolic pathways and disease mechanisms.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential as a therapeutic agent. For instance, its interactions with neurotransmitter receptors could elucidate mechanisms relevant to mood disorders.
Material Science
- Building Block for Complex Molecules : Due to its unique structure, this compound serves as a valuable building block in the synthesis of more complex organic compounds. This application is crucial in developing new materials with tailored properties for industrial applications.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Substitutions
1,8-Naphthyridine derivatives often incorporate piperidine or piperazine rings to modulate pharmacokinetic properties. Key comparisons include:
Key Observations :
- Piperidine vs. Piperazine : Piperazine-containing derivatives (e.g., 5a9) often exhibit lower antibacterial potency (MIC ≥1.024 µg/mL) compared to piperidine analogs like DMPI, which show synergy with existing antibiotics .
Antibacterial and Antifungal Activity
Evidence from structurally related compounds reveals significant variability in antimicrobial efficacy:
Key Observations :
Preparation Methods
Friedlander Condensation Methodology
The foundational 1,8-naphthyridine structure is constructed using Campbell and Jones' protocol:
Reaction Scheme
Optimized Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Aminonicotinaldehyde | 11.10 g | Substrate |
| L-Proline | 11.40 g | Organocatalyst |
| Ethanol | 120 mL | Solvent |
| Reaction Time | 16 h | - |
This method achieves 99% yield with column chromatography purification (ethyl acetate:petroleum ether = 1:10). Scale-up to 50 g maintains 97% yield, demonstrating robustness.
Green Chemistry Approaches
An alternative water-based synthesis employs choline hydroxide ionic liquid (ChOH-IL):
Procedure
-
Dissolve 2-aminonicotinaldehyde (1.22 g, 10 mmol) and cyclopentanone (1.68 g, 20 mmol) in H₂O
-
Add ChOH-IL (3 μL, 1 mol%)
-
Stir at 50°C under N₂ for 6 h
Advantages
Functionalization at the Piperidin-4-yl Position
Carbamoyl Chloride Coupling
Ambeed's protocol for [1,4'-bipiperidine]-1'-carbonyl chloride provides a model for introducing acyl groups:
General Reaction
Experimental Data
NMR analysis of intermediates shows characteristic shifts:
Stereochemical Control
Chiral Rhodium catalysts enable enantioselective synthesis:
Catalytic System
[Rh(NBD)₂]BF₄ (1 mol%)
R-Xyl-PhanePhos ligand (1.2 mol%)
Performance Metrics
| Substrate | ee (%) | Yield |
|---|---|---|
| Racemic piperidine | 98.2 | 88% |
| Cyclohexene derivative | 99.8 | 89% |
Reaction coordinates calculated at the ωB97X-D/def2-TZVP level confirm the ligand's role in stabilizing the (S)-configured transition state.
Final Assembly of the Target Compound
Buchwald-Hartwig Amination
Coupling the naphthyridine core with the functionalized piperidine:
Conditions
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (3 equiv)
-
Toluene, 110°C, 24 h
Yield Optimization
| Entry | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| 1 | Toluene | 110 | 78% |
| 2 | DMF | 100 | 63% |
| 3 | Dioxane | 120 | 82% |
One-Pot Tandem Synthesis
Combining steps for efficiency:
Procedure
-
Friedlander condensation to form naphthyridine
-
In situ generation of piperidinyl carbamoyl chloride
-
Sequential coupling without intermediate isolation
Key Metrics
Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
HRMS (ESI)
Calculated for C₂₀H₂₂N₃O: 320.1764 [M+H]⁺
Found: 320.1769
Chromatographic Purity
HPLC Conditions
Industrial-Scale Production Considerations
Q & A
Q. Critical Conditions :
- Temperature Control : Maintain 80–120°C during coupling/carbonylation to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for SNAr or coupling steps .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) to isolate high-purity products .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the naphthyridine core and substituent positions. For example, aromatic protons in the naphthyridine ring appear as distinct doublets (δ 8.0–9.0 ppm), while piperidine protons resonate as multiplets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight and fragmentation patterns. A parent ion at m/z ~350–400 is typical for substituted naphthyridines .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine/amide bonds (N-H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the cyclohexene moiety .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity against neurological targets?
Methodological Answer:
Substituent Variation :
- Piperidine Modifications : Replace the cyclohexene carbonyl with morpholine or pyrrolidine to assess steric/electronic effects on adenosine receptor (A1/A2A) binding .
- Naphthyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) at position 7 to enhance blood-brain barrier penetration for Alzheimer’s disease applications .
In Vitro Assays :
- Measure inhibition of acetylcholinesterase (Ellman’s method) or Aβ aggregation (thioflavin-T assay) to correlate substituents with anti-Alzheimer activity .
- Use radioligand binding assays (e.g., [3H]CGS21680 for A2A receptors) to quantify affinity changes .
Example : 7-Amino-2-(4-carbethoxypiperazin-1-yl)-4-phenyl-1,8-naphthyridine showed enhanced antitubercular activity, suggesting piperazine derivatives improve target engagement .
Advanced: How can contradictory biological activity data across structurally similar derivatives be resolved?
Methodological Answer:
Comparative Analysis :
- Pharmacophore Mapping : Overlay active/inactive derivatives (e.g., 3-phenyl vs. 4-phenyl naphthyridines) to identify critical hydrogen-bonding or hydrophobic interactions .
- Dose-Response Curves : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .
Mechanistic Profiling :
- Use RNA-seq or proteomics to identify off-target effects. For example, antiplatelet activity in some derivatives may arise from COX-1 inhibition rather than primary targets .
Crystallography/Modeling : Co-crystallize derivatives with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to visualize binding pose discrepancies .
Advanced: What in silico strategies predict ADMET properties for preclinical prioritization?
Methodological Answer:
Drug-Likeness Filters : Apply Lipinski’s Rule of Five and Veber’s parameters (TPSA < 140 Ų, rotatable bonds ≤10) using tools like SwissADME .
ADMET Prediction :
- Solubility : Use QSPR models (e.g., AlogPS) to estimate logS. Derivatives with logS > -4 are preferred for oral bioavailability .
- BBB Penetration : Employ BBB predictor algorithms (e.g., admetSAR) based on molecular descriptors like logP (optimal 2–3.5) and pKa .
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using docking simulations (AutoDock Vina) to avoid metabolic instability .
Toxicity Profiling : Predict hepatotoxicity (e.g., ProTox-II) and hERG inhibition to eliminate cardiotoxic candidates early .
Basic: What are the primary biological targets of 1,8-naphthyridine derivatives, and how are they validated experimentally?
Methodological Answer:
- Neurological Targets : Adenosine A1/A2A receptors (validated via cAMP assays in HEK293 cells) , acetylcholinesterase (Ellman’s assay) .
- Antimicrobial Targets : DNA gyrase (fluoroquinolone-resistant bacteria) , enoyl-ACP reductase (Mycobacterium tuberculosis) .
- Validation Methods :
Advanced: How can derivatives be engineered for improved blood-brain barrier (BBB) penetration in neurological applications?
Methodological Answer:
Structural Modifications :
- Reduce molecular weight (<450 Da) and polar surface area (TPSA < 90 Ų) by replacing polar groups (e.g., -COOH → -COOEt) .
- Introduce halogen atoms (e.g., -F) to enhance lipid solubility and passive diffusion .
In Vitro Models :
- Use MDCK-MDR1 monolayers to measure Papp (apparent permeability) and efflux ratios. Compounds with Papp > 1 × 10⁻⁶ cm/s and efflux ratio < 3 are prioritized .
In Vivo Imaging : Track brain uptake via PET/SPECT with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
